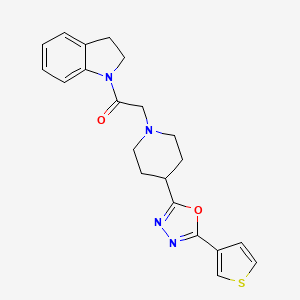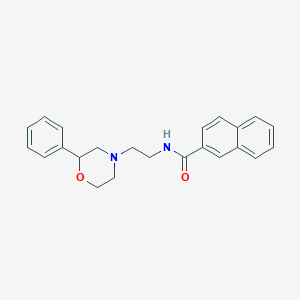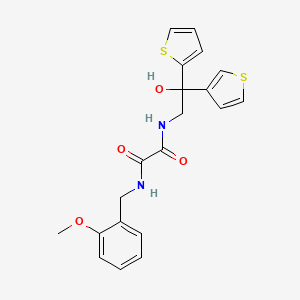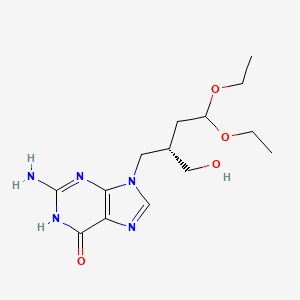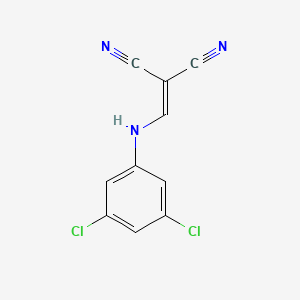
(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile
カタログ番号 B2462216
CAS番号:
42265-25-8
分子量: 238.07
InChIキー: VYVLXCBTKLOFKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as N- [ [ (3,5-Dichlorophenyl)amino] [ (diphenylmethyl)amino]methylene]-glycine , is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular formula of this compound is C10H5Cl2N3 . The structure corresponds to the assigned 1H-NMR Spectrum .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.07 g/mol . It has a complexity of 318, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 59.6, and it has a heavy atom count of 15 .科学的研究の応用
Synthesis and Characterization
Development of Triarylmethane Cations Precursors:
- Derivatives of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane were synthesized and characterized, showing distinct visible absorptions, indicating potential applications in dyeing and pigmentation industries (Sarma, Tamuly, & Baruah, 2007).
Antimicrobial Activity:
- 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles were synthesized and exhibited significant antibacterial and antifungal properties, highlighting potential pharmaceutical applications (Desai, Harsorab, & Mehtaa, 2021).
Corrosion Inhibition:
- 2-aminobenzene-1,3-dicarbonitriles derivatives showed excellent corrosion inhibition properties on mild steel in acidic environments, presenting a promising application in material protection and preservation (Verma, Quraishi, & Singh, 2015).
Development of Luminescent Sensors:
- Thiophene-based metal-organic frameworks (MOFs) were constructed using a linear thiophene-functionalized dicarboxylic acid, showing high sensitivity and selectivity in luminescent sensing of environmental contaminants, indicating potential applications in environmental monitoring (Zhao et al., 2017).
特性
IUPAC Name |
2-[(3,5-dichloroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-1-9(12)3-10(2-8)15-6-7(4-13)5-14/h1-3,6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVLXCBTKLOFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)


![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)
![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2462145.png)
![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)
